

# An In-depth Technical Guide to 3-Methoxycyclobutanecarboxylic Acid (CAS: 480450-03-1)

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## Compound of Interest

Compound Name: 3-Methoxycyclobutanecarboxylic acid

Cat. No.: B1324274

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This technical guide provides a comprehensive overview of **3-Methoxycyclobutanecarboxylic acid**, a valuable building block for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide supplements known information with data from structurally related molecules and established chemical principles.

## Chemical and Physical Properties

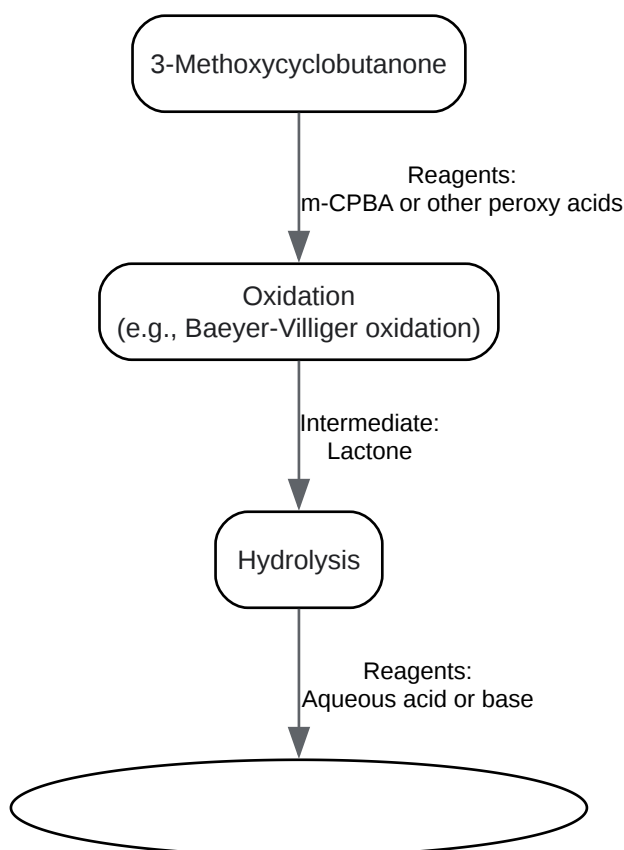
**3-Methoxycyclobutanecarboxylic acid** is a colorless to yellow liquid at room temperature.<sup>[1]</sup> It is commercially available from various suppliers with a purity typically greater than 95%.<sup>[2]</sup> The key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	480450-03-1	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	130.14 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Physical Form	Colorless to Yellow Liquid	<a href="#">[1]</a>
Boiling Point	230.2 ± 33.0 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.2 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
pKa	Not available	
LogP	-0.17	<a href="#">[4]</a>
InChI Key	PRADZEMZRCCINO-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Synthesis

A specific, peer-reviewed synthesis protocol for **3-Methoxycyclobutanecarboxylic acid** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted cyclobutane derivatives. A potential approach could start from a commercially available precursor like 3-methoxycyclobutanone.

A generalized workflow for a potential synthesis is outlined below:



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Caption: Proposed synthetic workflow for **3-Methoxycyclobutanecarboxylic acid**.

## Experimental Protocols

While a synthesis protocol for the title compound is not available, a detailed experimental procedure demonstrating its use as a reactant in the synthesis of a menin-MLL interaction inhibitor has been published in patent literature.

### Amide Coupling Reaction using **3-Methoxycyclobutanecarboxylic acid**

This protocol describes the coupling of **3-Methoxycyclobutanecarboxylic acid** with a thienopyrimidine derivative.

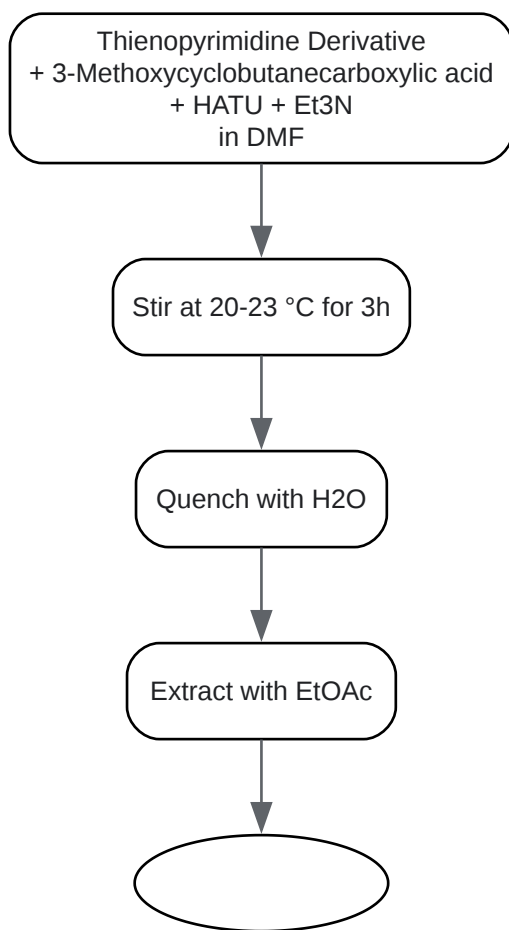
Materials:

- 4-(2,7-diazaspiro[3.5]nonan-7-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

- **3-Methoxycyclobutanecarboxylic acid** (CAS: 480450-03-1)[5]
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Triethylamine (Et<sub>3</sub>N)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Water (H<sub>2</sub>O)

Procedure:

- A mixture of 4-(2,7-diazaspiro[3.5]nonan-7-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine (300 mg, 0.88 mmol), **3-methoxycyclobutanecarboxylic acid** (126 mg, 0.97 mmol), HATU (502 mg, 1.32 mmol), and Et<sub>3</sub>N (445 mg, 0.61 mL, 4.4 mmol) in anhydrous DMF (10 mL) was stirred at 20-23 °C for 3 hours.[5]
- The reaction mixture was then added to H<sub>2</sub>O (20 mL).[5]
- The aqueous mixture was extracted with EtOAc (3 x 30 mL).[5]
- The organic layers were combined, presumably dried over a suitable drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and concentrated under reduced pressure to yield the crude product, which would then be purified by appropriate methods such as column chromatography.



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Caption: Experimental workflow for the amide coupling reaction.

## Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Methoxycyclobutanecarboxylic acid** are not widely available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase.

Expected Spectroscopic Features:

- <sup>1</sup>H NMR: Signals corresponding to the methoxy group protons (CH<sub>3</sub>O-), the cyclobutane ring protons, and the acidic proton of the carboxylic acid group would be expected. The chemical shift of the carboxylic acid proton is typically found downfield (>10 ppm) and can be broad.

- $^{13}\text{C}$  NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbon bearing the methoxy group, the other cyclobutane carbons, and the methoxy carbon would be present.
- IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around  $3000\text{ cm}^{-1}$ ), the C=O stretch of the carboxylic acid (around  $1700\text{-}1725\text{ cm}^{-1}$ ), and C-O stretches would be observed.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be expected at  $m/z$  130. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and cleavage of the cyclobutane ring.

## Biological Activity and Applications

There is no direct evidence in the public domain detailing the biological activity or the specific signaling pathways modulated by **3-Methoxycyclobutanecarboxylic acid** itself. Its primary role in the context of drug discovery and development appears to be as a structural motif or building block in the synthesis of more complex, biologically active molecules.

One notable application is its use in the synthesis of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction.[5] This interaction is a critical driver in certain types of acute leukemia. By incorporating the 3-methoxycyclobutane moiety, medicinal chemists can explore new chemical space and potentially improve the pharmacological properties of the final drug candidate, such as potency, selectivity, and pharmacokinetic profile.



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Caption: Role as a building block in drug discovery.

## Safety Information

**3-Methoxycyclobutanecarboxylic acid** is classified as a hazardous substance.

- Signal Word: Danger[1]

- Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

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